![molecular formula C22H15FN2OS B215007 4-(4-fluorophenyl)-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one](/img/structure/B215007.png)
4-(4-fluorophenyl)-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(4-fluorophenyl)spiro[1H-indole-3,2’-5H-1,5-benzothiazepine]-2-one is a complex heterocyclic compound that combines the structural features of indole, benzothiazepine, and fluorophenyl groups. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(4-fluorophenyl)spiro[1H-indole-3,2’-5H-1,5-benzothiazepine]-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on a benzene ring.
Construction of the Benzothiazepine Ring: The benzothiazepine ring can be formed through a cyclization reaction involving a thioamide and an appropriate electrophile.
Spirocyclization: The final step involves the spirocyclization reaction, where the indole and benzothiazepine moieties are fused together to form the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
4’-(4-fluorophenyl)spiro[1H-indole-3,2’-5H-1,5-benzothiazepine]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles or electrophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4’-(4-fluorophenyl)spiro[1H-indole-3,2’-5H-1,5-benzothiazepine]-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4’-(4-fluorophenyl)spiro[1H-indole-3,2’-5H-1,5-benzothiazepine]-2-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in disease pathways.
Interacting with Receptors: Binding to receptors on cell surfaces to alter cellular signaling.
Modulating Gene Expression: Influencing the expression of genes involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
- 4’-(4-chlorophenyl)spiro[1H-indole-3,2’-5H-1,5-benzothiazepine]-2-one
- 4’-(4-bromophenyl)spiro[1H-indole-3,2’-5H-1,5-benzothiazepine]-2-one
- 4’-(4-methylphenyl)spiro[1H-indole-3,2’-5H-1,5-benzothiazepine]-2-one
Uniqueness
4’-(4-fluorophenyl)spiro[1H-indole-3,2’-5H-1,5-benzothiazepine]-2-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C22H15FN2OS |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
4//'-(4-fluorophenyl)spiro[1H-indole-3,2//'-5H-1,5-benzothiazepine]-2-one |
InChI |
InChI=1S/C22H15FN2OS/c23-15-11-9-14(10-12-15)19-13-22(27-20-8-4-3-7-18(20)24-19)16-5-1-2-6-17(16)25-21(22)26/h1-13,24H,(H,25,26) |
InChI Key |
MJBXTKRSIBYLFE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3(C=C(NC4=CC=CC=C4S3)C5=CC=C(C=C5)F)C(=O)N2 |
Canonical SMILES |
C1=CC=C2C(=C1)C3(C=C(NC4=CC=CC=C4S3)C5=CC=C(C=C5)F)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B214929.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide](/img/structure/B214930.png)
![Methyl 4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B214933.png)
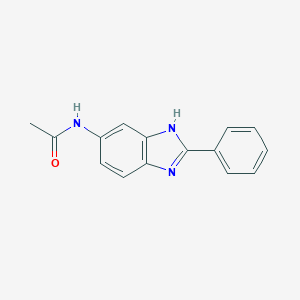
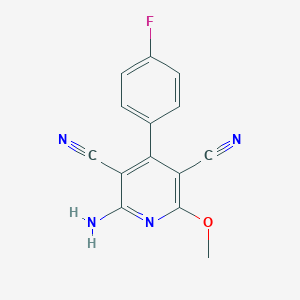
![5-bromo-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214939.png)
![N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B214942.png)
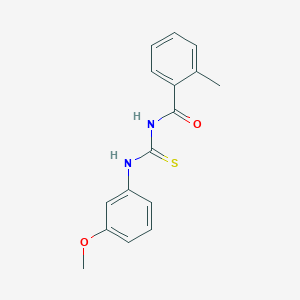
![2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B214948.png)

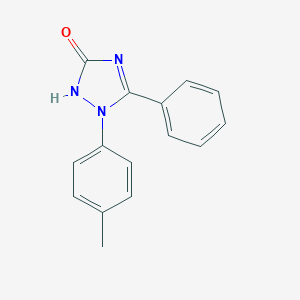
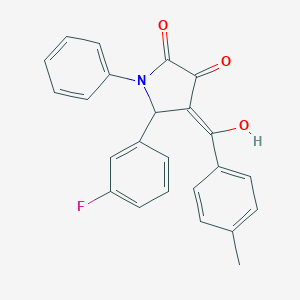
![N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B214957.png)
![2-{[4-(Benzyloxy)-3-chloro-5-methoxybenzyl]amino}ethanol](/img/structure/B214958.png)
